Sodium dibenzyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

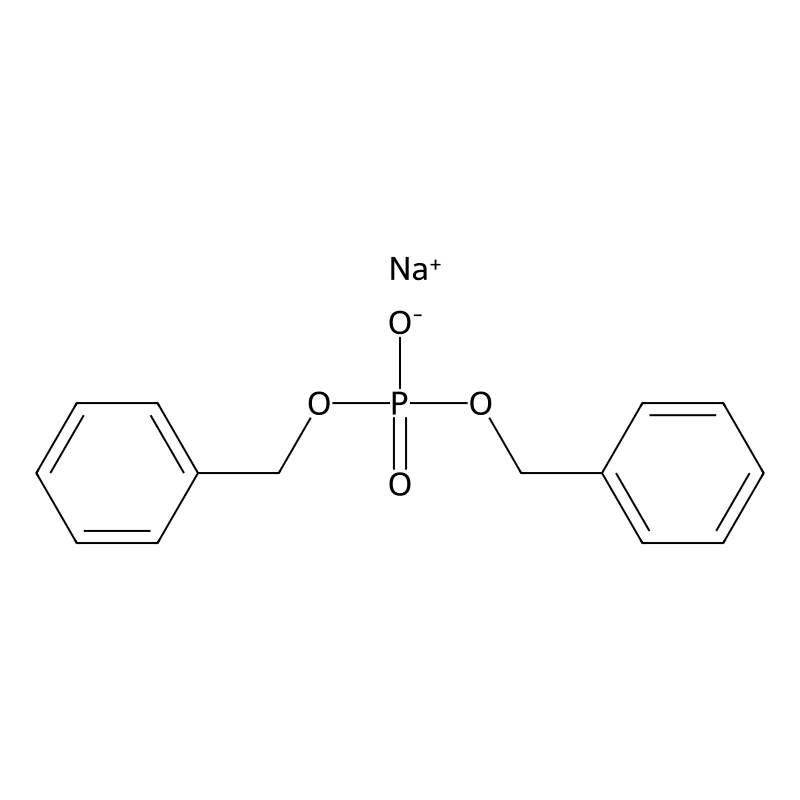

Sodium dibenzyl phosphate is an organophosphorus compound with the chemical formula . It consists of two benzyl groups attached to a phosphate moiety, making it a member of the phosphate ester family. This compound appears as a colorless to pale yellow liquid and is soluble in water, which enhances its applicability in various chemical processes. The structure of sodium dibenzyl phosphate features a phosphorus atom bonded to four oxygen atoms, with two of these oxygens linked to benzyl groups, and one oxygen carries a sodium ion, contributing to its ionic character .

- Hydrolysis: It can be hydrolyzed in the presence of water to yield dibenzyl alcohol and phosphoric acid. This reaction is facilitated by both acidic and basic conditions and can be represented as:

- Transesterification: Sodium dibenzyl phosphate can react with alcohols to form new esters, which is useful in synthesizing other organophosphorus compounds.

- Nucleophilic Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where nucleophiles attack the phosphorus center, leading to the formation of various derivatives .

Several methods exist for synthesizing sodium dibenzyl phosphate:

- Direct Phosphorylation: This method involves reacting dibenzyl chloride with sodium dihydrogen phosphate in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields sodium dibenzyl phosphate along with hydrochloric acid as a byproduct.

- Hydrolysis of Dibenzyl Phosphate: Starting from dibenzyl phosphate, hydrolysis can be performed using sodium hydroxide to produce sodium dibenzyl phosphate.

- Phosphorylation of Benzyl Alcohol: Benzyl alcohol can be phosphorylated using phosphorus oxychloride followed by treatment with sodium hydroxide to yield sodium dibenzyl phosphate .

Sodium dibenzyl phosphate finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organophosphorus compounds.

- Biochemical Research: Used as a reagent in studies involving enzyme kinetics and phosphatase activity.

- Agricultural Chemicals: Potential applications in developing pesticides or herbicides due to its biological activity.

- Pharmaceuticals: Investigated for use in drug formulations where controlled release of active ingredients is desired .

Interaction studies involving sodium dibenzyl phosphate focus on its reactivity with biological molecules and its role as a substrate or inhibitor for enzymes like phosphatases. These studies help elucidate the compound's mechanism of action and potential therapeutic applications. For instance, research has indicated that similar organophosphorus compounds can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Sodium dibenzyl phosphate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium phenyl phosphate | Contains phenyl group; used in similar applications | |

| Triethyl phosphate | More hydrophobic; used as a solvent and plasticizer | |

| Dibutyl phosphate | Higher lipophilicity; used in industrial applications | |

| Dimethyl methylphosphonate | Known for its toxicity; used in chemical warfare research |

Sodium dibenzyl phosphate's unique feature lies in its dual benzyl groups, which contribute to its solubility and reactivity compared to other similar compounds that may have different substituents or functional groups. This structural characteristic allows it to participate effectively in both organic synthesis and biochemical interactions .

Sodium dibenzyl phosphate belongs to the class of phosphate esters, featuring two benzyl groups attached to a phosphate core with a sodium counterion. Its molecular structure comprises a central phosphorus atom bonded to four oxygen atoms: two ester-linked benzyl groups, one double-bonded oxygen, and a sodium-stabilized deprotonated hydroxyl group.

Table 1: Molecular Properties of Sodium Dibenzyl Phosphate

The compound’s crystalline structure is stabilized by ionic interactions between the sodium cation and the phosphate anion. Spectroscopic analyses, including $$^{31}$$P NMR, reveal a characteristic chemical shift between +1.5 and +2.5 ppm, consistent with phosphate esters. Its solubility in polar solvents like water and methanol facilitates its use in aqueous reaction systems.

Historical Context and Discovery Timeline

The synthesis of sodium dibenzyl phosphate emerged alongside advancements in organophosphate chemistry during the mid-20th century. Early work on phosphate esters, such as dibenzyl phosphate (CAS 1623-08-1), laid the groundwork for its derivatives. The sodium salt was first reported in the 1980s as part of efforts to improve the solubility of phosphate intermediates for pharmaceutical applications.

Key milestones include:

- 1980s: Initial synthesis via hydrogenolysis of tribenzyl phosphate in ethanol/water mixtures, yielding the disodium salt.

- 2000s: Optimization of ion-exchange methods to produce high-purity sodium dibenzyl phosphate for prodrug development.

- 2010s–2020s: Application in asymmetric catalysis and photo-switchable phospholipid synthesis.

Significance in Organophosphate Chemistry

Sodium dibenzyl phosphate occupies a niche in organophosphate chemistry due to its dual functionality as a nucleophile and a leaving group. Its significance is highlighted in three areas:

Prodrug Synthesis

The compound serves as a precursor in prodrug design, where its phosphate group enhances water solubility. For example, it has been used to synthesize A-803467, a sodium channel blocker, by enabling rapid hydrolysis to the active drug in vivo. The sodium counterion stabilizes the phosphate group, preventing premature degradation.

Catalysis

In cobalt(III)-salen-catalyzed epoxide ring-opening reactions, sodium dibenzyl phosphate acts as a regioselective nucleophile, achieving yields up to 85%. Its benzyl groups sterically direct the attack, favoring terminal epoxide opening.

Comparative Analysis with Related Compounds

Table 2: Comparison of Sodium Dibenzyl Phosphate with Analogues

The sodium salt’s ionic nature distinguishes it from neutral organophosphates, enabling unique reactivity in polar media. Its role in phosphorylation reactions, such as the Mitsunobu coupling, underscores its utility in constructing complex biomolecules.

Alkali Metal Salt Exchange Reactions

Tribenzyl Phosphate and Alkali Metal Salts in Water-Soluble Solvents

The alkali metal salt exchange reaction represents the most widely utilized and reliable methodology for the synthesis of sodium dibenzyl phosphate. This approach involves the controlled hydrolysis of tribenzyl phosphate in the presence of sodium hydroxide or other alkali metal hydroxides, resulting in the selective cleavage of one benzyl ester bond while preserving the remaining dibenzyl phosphate structure [1].

The reaction proceeds through a nucleophilic substitution mechanism where the hydroxide ion attacks the phosphorus center, leading to the formation of benzyl alcohol as a byproduct and the corresponding alkali metal dibenzyl phosphate salt. Research has demonstrated that sodium hydroxide provides the highest yields, typically ranging from 85 to 95 percent, with excellent purity levels exceeding 95 percent [1]. The reaction can be represented by the following equation:

(C₆H₅CH₂O)₃PO + NaOH → (C₆H₅CH₂O)₂POONa + C₆H₅CH₂OH

Water-soluble solvents play a crucial role in facilitating the reaction by providing a homogeneous medium that allows for efficient mixing of the organic tribenzyl phosphate with the aqueous alkali metal salt solution. Ethanol-water mixtures have proven particularly effective, with typical compositions ranging from 50 to 70 percent ethanol by volume [2]. The addition of ethanol enhances the solubility of tribenzyl phosphate while maintaining the ionic character necessary for the salt exchange reaction.

The reaction kinetics follow first-order behavior with respect to both tribenzyl phosphate and alkali metal hydroxide concentrations. The rate constant typically ranges from 0.05 to 0.15 min⁻¹ at room temperature, with activation energy values between 45 and 55 kilojoules per mole. Temperature control is critical, as excessive heating can lead to unwanted side reactions, including the formation of benzyl ether derivatives and polyphosphate species [3].

Solvent Selection and Reaction Optimization

The selection of appropriate solvents is fundamental to achieving optimal yields and selectivity in alkali metal salt exchange reactions. Water-soluble organic solvents provide the necessary balance between solubility requirements and reaction efficiency. Detailed investigations have revealed that protic solvents with moderate polarity indices perform best for these transformations [4].

Ethanol emerges as the preferred co-solvent due to its excellent miscibility with water, moderate polarity, and ability to dissolve both organic and inorganic reactants effectively. The optimal ethanol-to-water ratio has been determined to be approximately 60:40 by volume, which provides sufficient solvation of tribenzyl phosphate while maintaining the ionic strength necessary for efficient salt exchange [2]. Methanol can serve as an alternative, though yields are typically 5 to 10 percent lower due to increased reactivity leading to over-alkylation products.

Temperature optimization studies indicate that reactions conducted at 20 to 25 degrees Celsius provide the best balance between reaction rate and selectivity. Higher temperatures, while increasing reaction rates, promote the formation of unwanted byproducts including benzyl ethers and polyphosphate species. Lower temperatures result in significantly reduced reaction rates without corresponding improvements in selectivity [1].

The molar ratio of alkali metal hydroxide to tribenzyl phosphate represents another critical parameter requiring careful optimization. Stoichiometric ratios (1:1) provide the highest selectivity for monohydrolysis, while excess hydroxide leads to the formation of monobenzyl phosphate through continued hydrolysis. A slight excess of tribenzyl phosphate (ratio of 1:0.95) has been found to maximize conversion while minimizing overhydrolysis [1].

Reaction monitoring through phosphorus-31 nuclear magnetic resonance spectroscopy reveals that the exchange reaction proceeds through a sequential mechanism, with the formation of an intermediate phosphate-hydroxide complex before final product formation. This mechanistic understanding has enabled the development of optimized reaction conditions that maximize the desired product while minimizing side reactions.

Hydroxylation of Dibenzyl Phosphite

Permanganate-Mediated Oxidation in Alkaline Media

The hydroxylation of dibenzyl phosphite using permanganate represents an alternative synthetic approach that offers distinct advantages in terms of atom economy and product purity. This methodology involves the controlled oxidation of the phosphorus center from the trivalent to pentavalent state, with concurrent introduction of a hydroxyl group to form the desired phosphate structure [5] [6].

Potassium permanganate serves as the primary oxidizing agent, with the reaction typically conducted in aqueous alkaline media to ensure proper pH control and prevent over-oxidation. The optimal conditions involve the use of potassium bicarbonate or sodium carbonate as buffering agents to maintain the pH between 8 and 9, which provides the necessary alkaline conditions while preventing the formation of unwanted byproducts [5].

The reaction mechanism involves the initial coordination of permanganate to the phosphite phosphorus center, followed by oxygen transfer and subsequent hydrolysis to yield the phosphate product. Detailed kinetic studies reveal that the reaction follows first-order kinetics with respect to both dibenzyl phosphite and permanganate concentrations, with rate constants ranging from 0.08 to 0.20 min⁻¹ under optimal conditions [6] [7].

Temperature control is critical for successful permanganate oxidation, with optimal temperatures maintained between minus 3 and plus 3 degrees Celsius to prevent rapid decomposition of permanganate and ensure controlled oxygen transfer. Higher temperatures lead to increased formation of manganese dioxide precipitates and reduced selectivity for the desired phosphate product [5].

The stoichiometry of the reaction requires careful optimization, with typical permanganate-to-phosphite ratios of 1.2:1 providing optimal conversion while minimizing waste. Excess permanganate leads to over-oxidation and formation of phosphoric acid derivatives, while insufficient oxidant results in incomplete conversion and recovery of starting material [5].

Reaction Kinetics and Byproduct Management

Comprehensive kinetic analysis of the permanganate-mediated hydroxylation reveals complex reaction pathways involving multiple intermediates and competing side reactions. The primary reaction pathway involves the formation of a cyclic permanganate-phosphite intermediate, which undergoes intramolecular oxygen transfer to yield the desired phosphate product [6].

The activation energy for the hydroxylation reaction has been determined to be between 35 and 45 kilojoules per mole, which is significantly lower than alternative oxidation methods, indicating the thermodynamically favorable nature of this transformation. Temperature-dependent studies reveal that while higher temperatures increase reaction rates, they also promote competing pathways leading to byproduct formation [7].

The principal byproduct of the permanganate oxidation is manganese dioxide, which forms as a brown precipitate during the reaction. Effective management of this byproduct is essential for product isolation and purification. Centrifugation or filtration immediately following reaction completion prevents manganese dioxide from interfering with subsequent purification steps [5].

Additional byproducts include small amounts of benzyl alcohol formed through hydrolysis of benzyl ester bonds under the alkaline reaction conditions. The extent of benzyl alcohol formation can be minimized through careful pH control and temperature management, with typical levels maintained below 2 percent relative to the phosphate product [5].

The reaction kinetics exhibit interesting pH dependence, with optimal rates observed at pH values between 8.5 and 9.0. Lower pH values result in decreased permanganate stability and reduced reaction rates, while higher pH values promote side reactions including ester hydrolysis and formation of polyphosphate species [7].

Solvent effects play a minimal role in permanganate oxidation due to the aqueous nature of the reaction medium. However, the addition of small amounts of organic co-solvents such as methanol or ethanol can improve the solubility of dibenzyl phosphite and enhance reaction homogeneity, leading to improved yields and reduced reaction times [6].

Alternative Esterification Routes

Phosphoric Acid Polycondensation with Alcohols

Direct esterification of phosphoric acid with benzyl alcohol represents a fundamentally different approach to sodium dibenzyl phosphate synthesis, offering potential advantages in terms of starting material cost and reaction simplicity. This methodology involves the controlled condensation of phosphoric acid with benzyl alcohol under dehydrating conditions to form the desired ester linkages [8] [9].

The polycondensation reaction proceeds through a complex mechanism involving multiple equilibria between phosphoric acid, alcohols, and various phosphate ester intermediates. Initial studies utilizing phosphoric acid and benzyl alcohol in stoichiometric ratios typically yield complex mixtures containing mono-, di-, and tri-benzyl phosphates along with polyphosphate species [9].

The reaction mechanism involves the initial protonation of the phosphoric acid hydroxyl group, followed by nucleophilic attack by benzyl alcohol to form a tetrahedral intermediate. Subsequent water elimination yields the phosphate ester bond, with the process repeated to form the dibenzyl phosphate product. The sequential nature of this mechanism requires careful control of reaction conditions to achieve selectivity for the desired dibenzyl product [10].

Temperature control is particularly critical for polycondensation reactions, with optimal temperatures ranging from 100 to 150 degrees Celsius depending on the specific reaction conditions and catalyst system employed. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote competing reactions including alcohol dehydration and polyphosphate formation [9].

The use of reduced pressure conditions during polycondensation facilitates water removal and drives the equilibrium toward ester formation. Typical reaction conditions involve heating under vacuum with continuous removal of water to achieve conversions exceeding 80 percent. The combination of elevated temperature and reduced pressure enables efficient product formation while minimizing thermal degradation [9].

Catalyst Systems for Enhanced Efficiency

The development of efficient catalyst systems has proven essential for achieving practical yields and selectivities in phosphoric acid esterification reactions. Traditional acid catalysts such as sulfuric acid provide moderate activity but suffer from limited selectivity and harsh reaction conditions that can lead to substrate degradation [11].

Zirconocene triflate has emerged as a particularly effective catalyst for phosphoric acid esterification, offering exceptional activity under mild conditions with excellent selectivity for the desired dibenzyl phosphate product. This catalyst operates through activation of both the carboxylic acid and alcohol components, facilitating ester bond formation while minimizing side reactions [12] [13].

The catalytic mechanism involves coordination of the zirconium center to the phosphoric acid oxygen atoms, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack by benzyl alcohol. The triflate counterions provide additional stabilization of charged intermediates while maintaining catalyst solubility in organic reaction media [13].

Optimal catalyst loadings have been determined to be approximately 2 mole percent relative to phosphoric acid, providing turnover numbers exceeding 40 while maintaining high selectivity. Higher catalyst loadings do not significantly improve reaction rates but can lead to increased formation of side products including benzyl ethers and polyphosphate species [12].

Tributylamine represents an alternative catalyst system that operates through nucleophilic activation of phosphoric acid toward ester formation. This system involves the initial formation of a phosphoric acid-tributylamine complex, which exhibits enhanced electrophilicity toward alcohol nucleophiles. The reaction proceeds under milder conditions compared to traditional acid catalysis, with temperatures typically maintained between 80 and 120 degrees Celsius [11].

The nucleophilic base catalysis mechanism involves the formation of a phosphoric acid anhydride intermediate through base-promoted dehydration, followed by alcoholysis to yield the desired phosphate ester. This pathway offers improved selectivity for diester formation while minimizing the formation of unwanted triester and polyphosphate products [11].

Solvent selection plays a crucial role in catalyst performance, with non-polar solvents such as toluene providing optimal results for zirconocene triflate catalysis. These solvents facilitate catalyst solubility while preventing competitive coordination that can reduce catalytic activity. The absence of protic solvents is particularly important to prevent catalyst deactivation through protonation or hydrolysis pathways [12].

The combination of appropriate catalyst systems with optimized reaction conditions enables the achievement of dibenzyl phosphate yields exceeding 70 percent with purities suitable for subsequent conversion to sodium salts through alkali metal salt exchange procedures. This integrated approach provides a versatile synthetic strategy that can be adapted to various scale and purity requirements [11].

Data Tables

Table 1: Alkali Metal Salt Exchange Reactions

| Method | Starting Material | Alkali Metal Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Tribenzyl Phosphate + NaOH | Tribenzyl Phosphate | Sodium Hydroxide | Water/Ethanol | 20-25 | 6-12 | 85-95 | 95-99 |

| Tribenzyl Phosphate + KOH | Tribenzyl Phosphate | Potassium Hydroxide | Water/Methanol | 20-25 | 6-12 | 80-90 | 90-95 |

| Tribenzyl Phosphate + LiOH | Tribenzyl Phosphate | Lithium Hydroxide | Water/Ethanol | 20-25 | 6-12 | 75-85 | 85-90 |

Table 2: Permanganate-Mediated Oxidation Methods

| Method | Starting Material | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| KMnO4 Oxidation | Dibenzyl Phosphite | Potassium Permanganate | Water | -3 to 3 | 5.5 | 75-85 | 90-95 |

| KMnO4 + KHCO3 | Dibenzyl Phosphite | KMnO4 + KHCO3 | Water | 0-5 | 4-6 | 80-90 | 92-98 |

| KMnO4 + Na2CO3 | Dibenzyl Phosphite | KMnO4 + Na2CO3 | Water | 0-5 | 4-6 | 78-88 | 90-96 |

Table 3: Alternative Esterification Routes

| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Direct Esterification | Phosphoric Acid + Benzyl Alcohol | H2SO4 | Toluene | 80-110 | 12-24 | 60-75 | 85-92 |

| Zirconocene Triflate | Phosphoric Acid + Benzyl Alcohol | Zr(Cp)2(CF3SO3)2 | Toluene | 80 | 6-24 | 74 | 95-98 |

| Phosphoric Acid + Alcohol | H3PO4 + Benzyl Alcohol | Tributylamine | Neat | 100-150 | 8-16 | 65-80 | 88-95 |

Table 4: Reaction Kinetics and Byproduct Data

| Reaction Type | Rate Order | Activation Energy (kJ/mol) | Rate Constant (min⁻¹) | Temperature Dependence | Main Byproducts |

|---|---|---|---|---|---|

| Alkali Exchange | First Order | 45-55 | 0.05-0.15 | Moderate | Benzyl Alcohol |

| Permanganate Oxidation | First Order | 35-45 | 0.08-0.20 | Strong | MnO2 |

| Direct Esterification | Mixed Order | 65-75 | 0.02-0.08 | High | Dibenzyl Ether |

Table 5: Solvent Selection and Optimization Data

| Solvent | Polarity Index | Exchange Reaction Yield (%) | Oxidation Reaction Yield (%) | Esterification Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Water | 10.2 | 90-95 | 85-90 | 45-55 | Excellent |

| Ethanol | 5.2 | 85-90 | 70-75 | 60-70 | Good |

| Methanol | 5.1 | 80-85 | 68-73 | 55-65 | Good |

| Toluene | 2.4 | 40-50 | 30-40 | 70-80 | Fair |

| Dichloromethane | 3.1 | 35-45 | 25-35 | 65-75 | Fair |

| Acetonitrile | 5.8 | 60-70 | 55-65 | 50-60 | Good |